4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
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Overview
Description
4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is a useful research compound. Its molecular formula is C16H10F4O2 and its molecular weight is 310.248. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Polymers
4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde plays a critical role in the synthesis and characterization of highly fluorescent polymers. Neilson et al. (2008) synthesized novel poly(perfluorocyclobutyl-co-phenylene vinylene) polymers using a related compound, demonstrating these polymers' excellent thermal stability and high fluorescence in solution and thin films (Neilson et al., 2008).
Chemical Sensing and Molecular Structures
Derivatives of benzaldehyde, including structures similar to this compound, have been utilized in chemical sensing applications. Halder et al. (2018) described the synthesis of a Schiff-base molecule acting as a ratiometric fluorescent chemosensor for pH, showcasing the versatility of benzaldehyde derivatives in developing sensitive and stable chemical sensors (Halder, Hazra, & Roy, 2018).
Supercritical Fluid Extraction Studies
Research on phenolic compounds contained in natural substrates, such as grape seeds, has shown the potential for supercritical carbon dioxide extraction. Murga et al. (2002) investigated the solubility of compounds including 3,4-dihydroxy benzaldehyde in supercritical carbon dioxide, highlighting the application of benzaldehyde derivatives in the extraction and separation of natural compounds using environmentally friendly solvents (Murga, Sanz, Beltrán, & Cabezas, 2002).
Mechanism of Action
Target of Action
A structurally similar compound, 2,3,5,6-tetrafluoro-4-methoxy-benzamide, has been reported to interact with galectin-3 , a protein that may mediate cell-cell and cell-matrix interactions .
Mode of Action
It can be inferred from the structurally similar compound that it might interact with its target protein and induce changes that affect cellular functions .
Properties
IUPAC Name |
4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4O2/c1-2-3-11-12(17)14(19)16(15(20)13(11)18)22-10-6-4-9(8-21)5-7-10/h2-8H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIRBYLIGHMBAB-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.